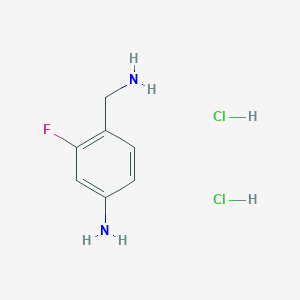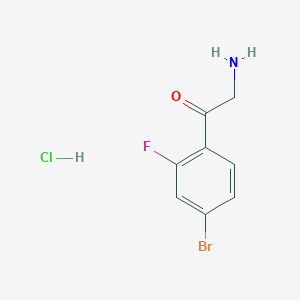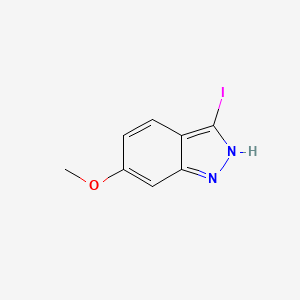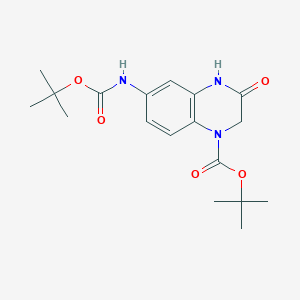
4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
Übersicht
Beschreibung
“4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” is a chemical compound with the molecular formula C18H25N3O5 . It has a molecular weight of 363.41 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-ones, which includes “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one”, has been achieved through various methods . One approach involves the coupling and cyclization of chiral pool amino acids with N-Boc-2-iodoanilines . Another method uses a Michael addition/cyclization cascade . Multicomponent couplings, the Bargellini reaction, and photochemical reduction have also been used .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” are not available, the compound belongs to the class of 3,4-dihydroquinoxalin-2-ones, which are known for their chemical versatility . They can undergo a broad range of reactions to produce various substitution patterns .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C . The compound has a molar refractivity of 95.6±0.3 cm³ . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Application 1: Soluble Guanylyl Cyclase (sGC) Activators
- Specific Scientific Field : Medicinal Chemistry and Molecular Pharmacology .
- Summary of the Application : The compound “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” is used in the design, synthesis, and biological evaluation of novel mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives. These derivatives are potential heme-independent activators of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in nitric oxide signaling .
- Methods of Application or Experimental Procedures : The structural optimization of various designed compounds was guided by docking calculations of several known sGC agonists. This was done by utilizing both a homology model of human sGC β1 Η-ΝΟΧ domain and a recent cryo-EM structure of the same domain .
- Results or Outcomes : The mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives arose as promising candidate sGC activators .
Application 2: Antiviral and Anti-inflammatory Activities
- Specific Scientific Field : Medicinal Chemistry and Pharmacology .
- Summary of the Application : The dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Application 3: Synthesis of Enantiopure Dihydroquinoxalin-2-ones
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Enantiopure dihydroquinoxalin-2-ones have been synthesized via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization .
- Methods of Application or Experimental Procedures : The coupling reaction worked well with moderate to good yields (51–90%) with the exception where the amino acid contains the strongly electron-withdrawing p-trifluoromethylphenyl group. Both methyl- and cyano-substituted iodoaniline, as well as unsubstituted iodoaniline were tolerated. Upon treatment with TFA, the coupling products were converted into substituted dihydroquinoxalin-2-ones in good yields (79–90%) for all substrates .
- Results or Outcomes : Both the coupling reaction and the cyclization occurred without racemization, and the dihydroquinoxalin-2-ones were isolated in excellent enantiomeric excess (>98% ee) .
Application 4: Controlled Regioselectivity
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The methodologies demonstrated in the synthesis of 3,4-dihydroquinoxalin-2-ones can be applied to differently substituted 3,4-dihydroquinoxalin-2(1H)-ones in general, which could expand the synthetic impact of the results .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDJIKUTOOUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650667 | |
| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one | |
CAS RN |
959246-52-7 | |
| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



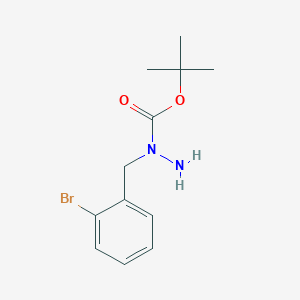
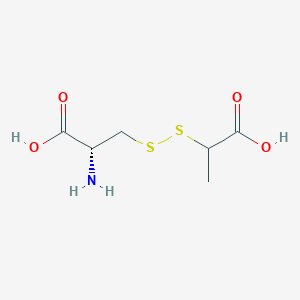
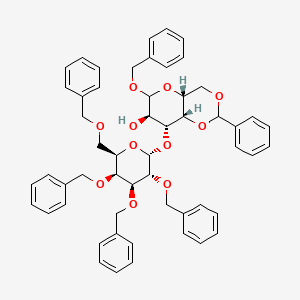
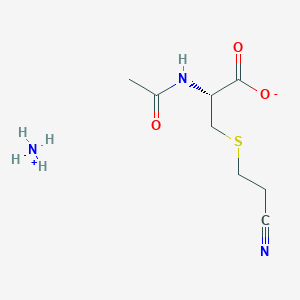
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)
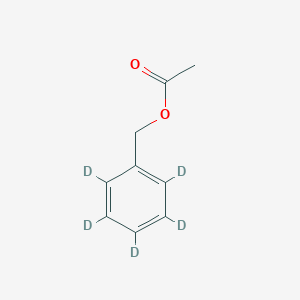


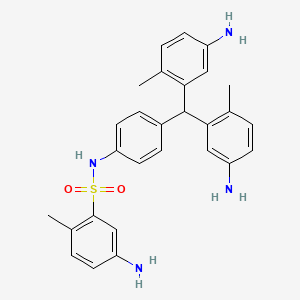
![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)
